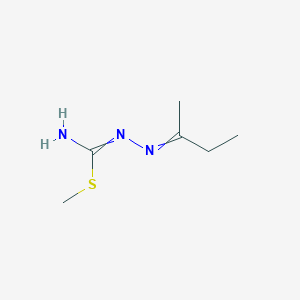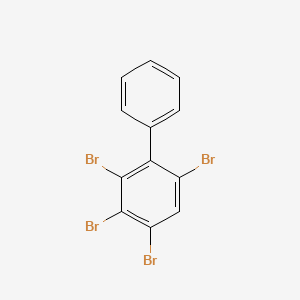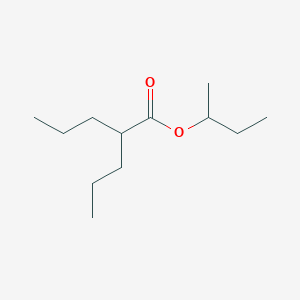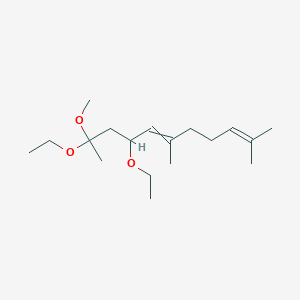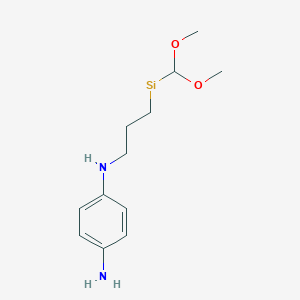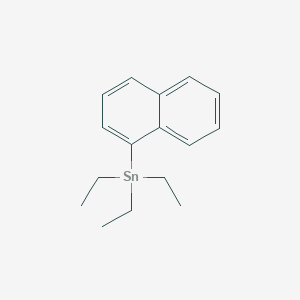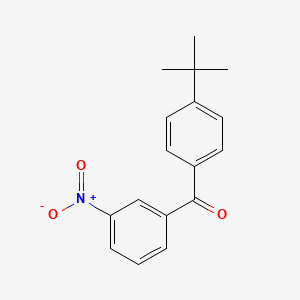
(4-Tert-butylphenyl)-(3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butylphenyl)-(3-nitrophenyl)methanone is an organic compound with the molecular formula C17H17NO3 It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Tert-butylphenyl)-(3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-tert-butylbenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, the tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products:
Reduction: (4-Tert-butylphenyl)-(3-aminophenyl)methanone.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
(4-Tert-butylphenyl)-(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-Tert-butylphenyl)-(3-nitrophenyl)methanone is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the aromatic rings can engage in substitution reactions. These properties make the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
(4-Tert-butylphenyl)-(4-nitrophenyl)methanone: Similar structure but with the nitro group in the para position.
(4-Tert-butylphenyl)-(2-nitrophenyl)methanone: Similar structure but with the nitro group in the ortho position.
(4-Methylphenyl)-(3-nitrophenyl)methanone: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness: (4-Tert-butylphenyl)-(3-nitrophenyl)methanone is unique due to the specific positioning of the tert-butyl and nitro groups, which influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its analogs.
Propriétés
Numéro CAS |
118059-83-9 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C17H17NO3/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(11-13)18(20)21/h4-11H,1-3H3 |
Clé InChI |
JJOHRTZNLAVXGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


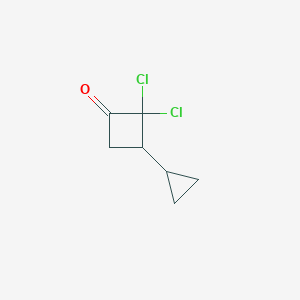
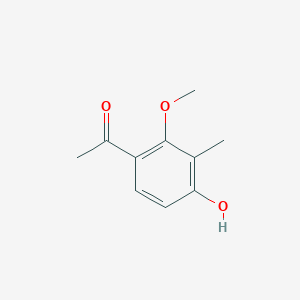


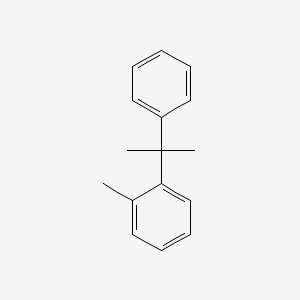
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
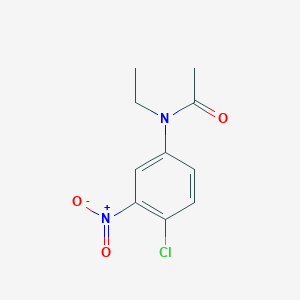
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
